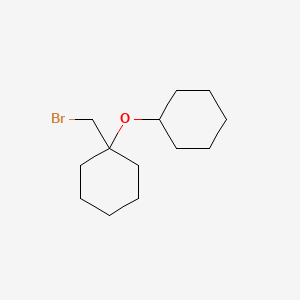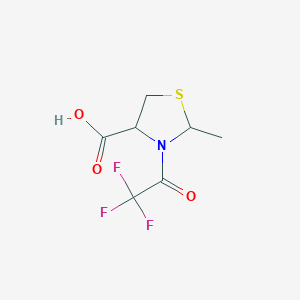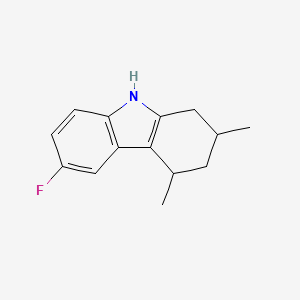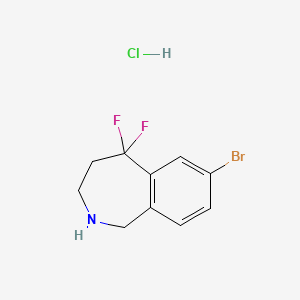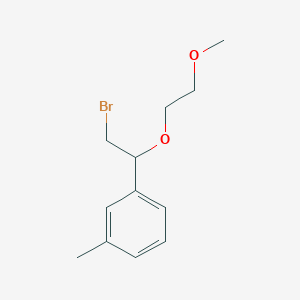
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyethoxy group, and a methylbenzene (toluene) core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: Products include benzoic acid or benzaldehyde.
Reduction: Products include the corresponding hydrocarbon without the bromine atom.
Applications De Recherche Scientifique
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the methylbenzene core.
2-Bromoethyl methyl ether: Contains a bromine atom and an ether group but has a simpler structure.
1-Bromo-3,6-dioxaheptane: Similar in having a bromine atom and ether linkages but differs in the length and complexity of the carbon chain.
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-methylbenzene is unique due to the presence of both a bromine atom and a methoxyethoxy group attached to a methylbenzene core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-methylbenzene |
InChI |
InChI=1S/C12H17BrO2/c1-10-4-3-5-11(8-10)12(9-13)15-7-6-14-2/h3-5,8,12H,6-7,9H2,1-2H3 |
Clé InChI |
ZWLLZYLDODBNMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CBr)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


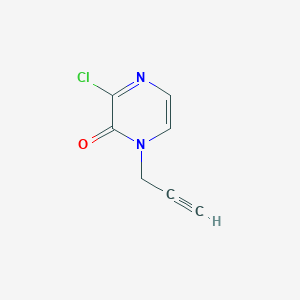
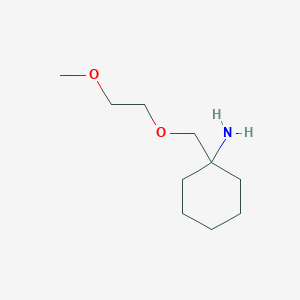
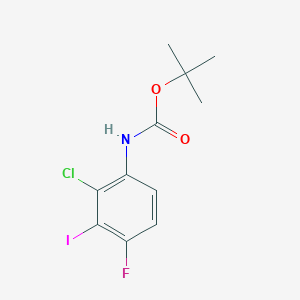
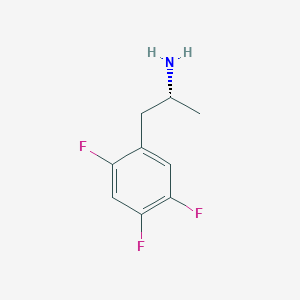
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
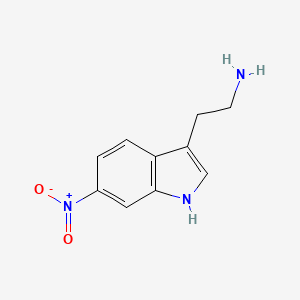

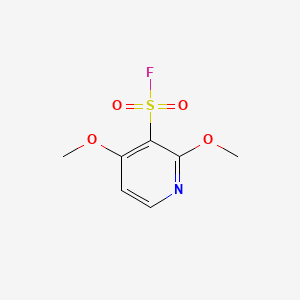
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
